molecular formula C8H13NO B1267642 1-(Piperidin-1-yl)prop-2-en-1-one CAS No. 10043-37-5

1-(Piperidin-1-yl)prop-2-en-1-one

Cat. No. B1267642
Key on ui cas rn: 10043-37-5
M. Wt: 139.19 g/mol
InChI Key: RESPXSHDJQUNTN-UHFFFAOYSA-N
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Patent
US08642624B2

Procedure details

To a 0° C. solution of acryloyl chloride (4.576 g, 50.558 mmol) in 50 ml of CH2Cl2 was added dropwise and very carefully piperidine (4.305 g, 50.558 mmol). The reaction flask was vented during the exothermic addition. After the addition was completed, the white slurry was stirred at 0° C. for 40 min and at RT for 1 h. The reaction was diluted with 70 ml CH2Cl2 and washed first with about 60 ml 2N HCl and then with about 60 ml of a mix of 2N NaOH and brine. The organic layer was dried over Na2SO4. The solution was evaporated by heating in a H2O bath at 60° C. without vacuum. Once most solvent had been evaporated off, it was furthered dried to a clear oil under high vacuum at RT for 30 min.
Quantity
4.576 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.305 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>C(Cl)Cl>[N:6]1([C:1](=[O:4])[CH:2]=[CH2:3])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
4.576 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.305 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the white slurry was stirred at 0° C. for 40 min and at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction flask was vented during the exothermic addition
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
washed first with about 60 ml 2N HCl
ADDITION
Type
ADDITION
Details
with about 60 ml of a mix of 2N NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
by heating in a H2O bath at 60° C. without vacuum
CUSTOM
Type
CUSTOM
Details
Once most solvent had been evaporated off
CUSTOM
Type
CUSTOM
Details
it was furthered dried to a clear oil under high vacuum at RT for 30 min.
Duration
30 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1(CCCCC1)C(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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